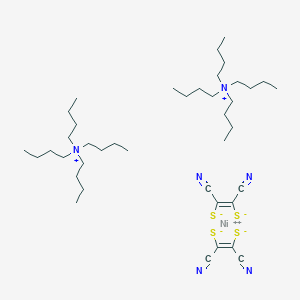
Bis(tetra-n-butylammonium) bis(maleonitriledithiolato) nickel complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photovoltaic Devices
The compound is utilized in the fabrication of photovoltaic devices due to its ability to act as a semiconductor . It can be incorporated into colloidal quantum dots (CQDs) , which are semiconductor crystals that can be tuned for specific optical and electrical properties. These CQDs are used in solar cells to convert light into electricity with high efficiency .
Photodetectors
In the field of photodetectors , this compound’s derivatives are applied to enhance the performance of devices that detect light. The quantum dots modified with this compound can improve the sensitivity and response time of photodetectors, which are critical for applications ranging from cameras to security systems .
Ligand Exchange in Solution
The compound is involved in ligand exchange reactions in solution, which is a process crucial for modifying the surface properties of quantum dots. This modification is essential for controlling the conformation and conductivity of the quantum dots, impacting their application in electronics and nanotechnology .
Photonic Crystals
Bis(tetra-n-butylammonium) bis(maleonitriledithiolato) nickel complex can be used in the development of photonic crystals . These are materials that affect the propagation of photons and have applications in sensors , filters , and infrared stealth technology . The compound can contribute to the precision and sensitivity of these photonic structures .
Zeolite Synthesis
In zeolite synthesis , the tetrabutylammonium component of the compound acts as a structure-directing agent . It helps in forming zeolites with specific pore systems, which are then used for adsorption and catalysis in various chemical processes .
Surface Passivation
The compound plays a role in surface passivation of semiconductor materials. This is a technique used to coat the surface of materials to protect them from the environment, which is particularly important in semiconductor manufacturing and corrosion prevention .
Mécanisme D'action
Target of Action
The compound is a quaternary ammonium salt, and such compounds are generally known to interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
Quaternary ammonium compounds are known to interact with their targets through a variety of mechanisms, including disruption of cell membrane integrity and inhibition of enzyme activity . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Quaternary ammonium compounds can influence a variety of biochemical processes, including those involved in energy production and cellular homeostasis .
Pharmacokinetics
The pharmacokinetics of quaternary ammonium compounds can vary widely depending on their chemical structure and the route of administration .
Result of Action
The action of quaternary ammonium compounds can result in a variety of effects, including cell death, inhibition of cellular processes, and changes in cell morphology .
Propriétés
IUPAC Name |
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.2C4H2N2S2.Ni/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h2*5-16H2,1-4H3;2*7-8H;/q2*+1;;;+2/p-4/b;;2*4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDRXQXGGQXFNP-DERJAXIWSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72N6NiS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium | |
CAS RN |
18958-57-1 |
Source


|
| Record name | Bis(tetrabutylammonium) Bis(maleonitriledithiolato)nickel(II) Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


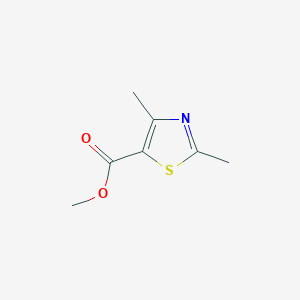
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
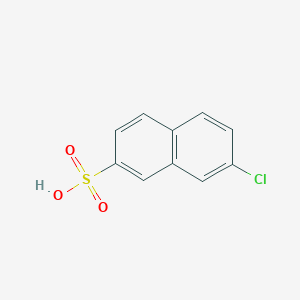
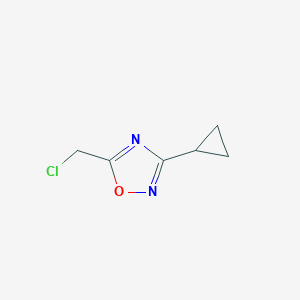

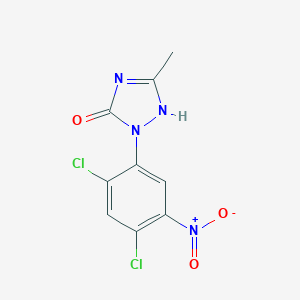

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)

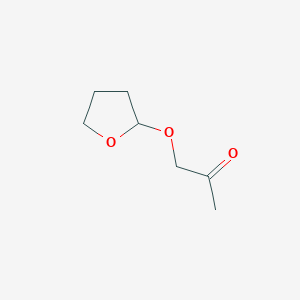


![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)